REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].[C:9](=[O:12])([O-])[O-].[K+].[K+].CC(N(C)C)=[O:17].F[C:22]1[CH:36]=[CH:35][C:25]([C:26]([C:28]2[CH:33]=[CH:32][C:31](F)=[CH:30][CH:29]=2)=[O:27])=[CH:24][CH:23]=1.[C:37]1(C)[CH:42]=[CH:41]C=[CH:39][CH:38]=1>O>[OH:2][C:1]1[CH:8]=[CH:7][C:5]([O:6][C:22]2[CH:36]=[CH:35][C:25]([C:26]([C:28]3[CH:33]=[CH:32][C:31]([O:17][C:37]4[CH:42]=[CH:41][C:9]([OH:12])=[CH:39][CH:38]=4)=[CH:30][CH:29]=3)=[O:27])=[CH:24][CH:23]=2)=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
66.07 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
91.22 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
260 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
raw materials
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.55 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)C2=CC=C(C=C2)F)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
with stirring under nitrogen stream
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 2-liter four-necked flask equipped with a condenser tube
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 4 hours for removal of the solvent
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was cooled down to room temperature
|
Type
|
TEMPERATURE
|
Details
|
was subsequently heated at 135° C. for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
for removal of toluene
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution was kept heated for another 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
was subsequently cooled down to room temperature
|
Type
|
ADDITION
|
Details
|
was added dropwise to 2.5 L of water
|
Type
|
FILTRATION
|
Details
|
The resulting solid substance was filtered
|
Type
|
FILTRATION
|
Details
|
through filter paper
|
Type
|
CUSTOM
|
Details
|
dried at 80° C. for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
The resulting dried solid matter
|
Type
|
EXTRACTION
|
Details
|
was subjected to Soxhlet extraction
|
Type
|
CUSTOM
|
Details
|
for 6 hours
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
The acetone solution was further purified by a silica gel column (eluent: hexane/ethyl acetate=1.5/1)
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(OC2=CC=C(C(=O)C3=CC=C(C=C3)OC3=CC=C(C=C3)O)C=C2)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.54 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |